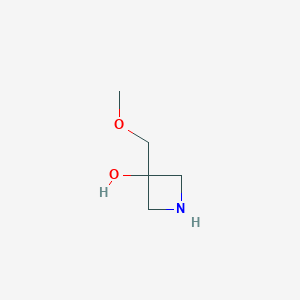

3-(Methoxymethyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-(methoxymethyl)azetidin-3-ol |

InChI |

InChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3 |

InChI Key |

KRCXEYSAPNLZHS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CNC1)O |

Origin of Product |

United States |

Mechanistic Elucidation of Synthetic Pathways Involving 3 Methoxymethyl Azetidin 3 Ol

Reaction Mechanism Investigations for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring, a core structure of 3-(methoxymethyl)azetidin-3-ol, can be achieved through various mechanistic pathways, primarily involving intramolecular cyclization reactions. The choice of strategy depends on the available starting materials and the desired substitution pattern.

One common approach is the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the cyclization of a precursor like 3-amino-2-(methoxymethyl)propane-1,2-diol can be induced. This process often involves the conversion of the primary hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). The subsequent intramolecular nucleophilic substitution (an SN2 reaction), where the nitrogen atom attacks the carbon bearing the leaving group, leads to the closure of the four-membered ring. google.com

Another powerful method is the photochemical Norrish-Yang cyclization. beilstein-journals.org This reaction typically starts from an α-amino ketone. Upon photochemical irradiation, the ketone undergoes a 1,5-hydrogen abstraction from the γ-carbon of the amine substituent, generating a 1,4-biradical intermediate. Subsequent radical-radical coupling (ring closure) of this biradical species forges the azetidine ring, yielding a 3-hydroxyazetidine derivative. beilstein-journals.org

The intramolecular aminolysis of epoxides is also a viable route. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov The Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine. The reaction proceeds via a C3-selective attack, leading directly to the formation of the corresponding 3-hydroxyazetidine derivative in high yields. nih.gov

Furthermore, azetidine rings can be formed through the expansion of smaller rings, such as aziridines. This rearrangement can proceed through an aziridinium (B1262131) intermediate, which, under specific conditions, rearranges to the more stable four-membered azetidine ring. researchgate.net

| Ring Formation Method | Key Precursor | General Mechanism | Key Intermediate |

| Intramolecular SN2 Cyclization | γ-Amino alcohol derivative (e.g., sulfonate ester) | Nucleophilic attack by the amine nitrogen on an electrophilic carbon. google.com | Transition state of SN2 reaction |

| Norrish-Yang Cyclization | α-Amino ketone | Photochemically induced 1,5-hydrogen abstraction followed by radical coupling. beilstein-journals.org | 1,4-Biradical beilstein-journals.org |

| Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy amine | Lewis acid-catalyzed nucleophilic attack of the amine on the epoxide ring. nih.gov | Lewis acid-epoxide complex |

| Aziridine (B145994) Ring Expansion | Substituted aziridine | Rearrangement of an aziridinium species. researchgate.net | Aziridinium ion researchgate.net |

Detailed Analysis of Stereocontrol Mechanisms

Achieving stereocontrol is a significant challenge in the synthesis of substituted azetidines like 3-(methoxymethyl)azetidin-3-ol, which contains a stereocenter at the C3 position (and potentially others depending on the full substitution).

Diastereoselectivity is often controlled during the functionalization of a pre-formed azetidine ring. For instance, the alkylation of an azetidin-3-one (B1332698) precursor can be highly stereoselective. By converting the ketone to an imine and then forming a lithium azaenolate, subsequent alkylation can occur under kinetic control. This process often results in the incoming alkyl group being introduced cis to the substituent already present at the C2 position. researchgate.net The reduction of the resulting 4-alkyl-azetidin-3-one to the corresponding azetidin-3-ol (B1332694) can also be performed stereoselectively using appropriate reducing agents.

Another advanced method involves the transfer of axial chirality from an allene (B1206475) to central chirality in the azetidine product. nih.govnih.gov Regioselective aziridination of a silyl-substituted homoallenic sulfamate (B1201201) can yield a bicyclic methyleneaziridine with excellent stereocontrol. A subsequent rearrangement, initiated by an electrophilic oxygen source, produces a densely functionalized, fused azetidin-3-one, effectively transferring the initial chirality. nih.govnih.gov

| Stereocontrol Strategy | Description | Typical Outcome |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials, such as epoxyamines. | Retention of stereochemistry via double SN2 inversion. researchgate.net |

| Diastereoselective Alkylation | Alkylation of an azaenolate derived from an azetidin-3-one imine. | Preferential formation of the cis diastereomer. researchgate.net |

| Stereoselective Reduction | Reduction of a substituted azetidin-3-one carbonyl group. | Controlled formation of cis or trans azetidin-3-ols depending on the reducing agent and substrate. nih.gov |

| Axial-to-Central Chirality Transfer | Rearrangement of a chiral bicyclic intermediate derived from an allene. | High diastereoselectivity in the final azetidin-3-one product. nih.govnih.gov |

Role of Transient Intermediates (e.g., Azaenolates, Aziridinium Species) in Transformations

Transient intermediates play a pivotal role in directing the course of reactions to form and functionalize the azetidine ring.

Azaenolates are crucial intermediates for the α-functionalization of azetidin-3-ones, which are common precursors to 3-hydroxyazetidines. An azaenolate is formed by the deprotonation of an imine derived from the azetidin-3-one. These intermediates are analogous to enolates but offer different reactivity profiles. The nitrogen substituent and the metal counterion (e.g., lithium) can influence the stereochemical outcome of subsequent reactions with electrophiles. researchgate.net The use of a bulky N-substituent on the imine can sterically direct the approach of an electrophile, leading to high diastereoselectivity in the formation of C4-substituted azetidin-3-ones. researchgate.net

Aziridinium species are key intermediates in ring-expansion reactions to form azetidines. For example, starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, a reductive cyclization can lead to a 2-(bromomethyl)-2-methylaziridine. This aziridine can then undergo an intramolecular cyclization to form a bicyclic aziridinium salt. researchgate.net This strained intermediate is susceptible to nucleophilic attack. The solvent (e.g., methanol) can act as a nucleophile, attacking the aziridinium ion to open the three-membered ring and form the thermodynamically more stable four-membered azetidine ring, yielding a 3-methoxyazetidine (B35406) derivative. researchgate.net This pathway highlights a transformation from an initial 3-exo-tet cyclization to form the aziridine, followed by a rearrangement involving the aziridinium species to achieve the final azetidine product. researchgate.net

Influence of Reaction Conditions on Pathway Selectivity

Reaction conditions, including the choice of catalyst, solvent, temperature, and reagents, are critical in controlling the selectivity and efficiency of synthetic pathways toward 3-(methoxymethyl)azetidin-3-ol.

Catalysts: The choice of catalyst can dramatically influence regioselectivity. In the synthesis of azetidines from epoxy amines, the use of a Lewis acid catalyst like La(OTf)3 is essential to promote the desired anti-Baldwin 4-exo-tet cyclization (attacking the C3 position of the epoxide) over the alternative Baldwin-favored 5-endo-tet cyclization (attacking the C4 position) that would lead to a pyrrolidine (B122466) ring. nih.gov

Solvents and Bases: In the formation of the azetidine ring via intramolecular SN2 cyclization of a sulfonate ester, the choice of solvent and base is important. A non-nucleophilic base is often required to deprotonate the amine without competing in the cyclization reaction. The solvent must be able to dissolve the substrate while facilitating the SN2 reaction. For instance, heating the sulfonate ester in a solvent like toluene, sometimes in the presence of a base, promotes the cyclization. google.com

Temperature: Temperature plays a crucial role, particularly when reactions are under kinetic or thermodynamic control. For example, the formation of azaenolates for stereoselective alkylation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize diastereoselectivity. researchgate.net Conversely, ring-closure reactions may require heating (reflux) to overcome the activation energy barrier associated with forming the strained four-membered ring. google.comresearchgate.net

The table below summarizes the influence of various reaction conditions on the synthesis of azetidine derivatives.

| Condition | Influence | Example |

| Catalyst | Controls regioselectivity in ring-closure reactions. | La(OTf)3 favors 4-exo-tet cyclization of epoxy amines to yield azetidines over pyrrolidines. nih.gov |

| Temperature | Affects reaction rate and stereochemical control (kinetic vs. thermodynamic). | Low temperatures (-78 °C) are used for kinetically controlled, diastereoselective alkylation of azaenolates. researchgate.net |

| Base | Promotes cyclization by deprotonating precursors or forming reactive intermediates. | Triethylamine or DBU can be used in the cyclization of halo-amines. google.com |

| Solvent | Influences solubility, reaction rate, and stability of intermediates. | Methanol acts as a nucleophilic solvent in the rearrangement of aziridinium ions to 3-methoxyazetidines. researchgate.net |

Reactivity and Chemical Transformations of 3 Methoxymethyl Azetidin 3 Ol

Ring Strain and its Impact on Azetidine (B1206935) Reactivity

Azetidines, including 3-(methoxymethyl)azetidin-3-ol, are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral angle. This strain energy, calculated to be approximately 25.2 kcal/mol, is a driving force for many of the reactions that azetidines undergo. epfl.ch While this value is slightly less than that of their three-membered counterparts, aziridines (27.3 kcal/mol), it is substantially higher than that of larger ring systems like pyrrolidines. epfl.ch This inherent strain makes the azetidine ring susceptible to cleavage under various conditions, yet it is stable enough for practical handling. researchwithrutgers.comrsc.org The reactivity of azetidines is a balance between this considerable ring strain and greater stability compared to aziridines, allowing for unique chemical transformations under appropriate reaction conditions. researchwithrutgers.comrsc.orgrsc.org This strain can also influence the stability of the molecule, with some N-substituted azetidines undergoing acid-mediated intramolecular ring-opening decomposition. nih.gov

Ring-Opening Reactions of the Azetidine Nucleus

The strain within the azetidine ring facilitates a variety of ring-opening reactions, which are a cornerstone of their synthetic utility. These reactions can be initiated by nucleophiles, electrophiles, or through intramolecular processes. rsc.orgresearchgate.net

Nucleophilic attack on an activated azetidinium ion is a common mode of ring-opening. This process can be regioselective, with the site of attack influenced by the substituents on the ring and the nature of the nucleophile. For instance, N-acyl azetidines can be opened by various nucleophiles to afford functionalized γ-aminopropyl derivatives.

Electrophilic activation of the nitrogen atom also promotes ring-opening. This can be achieved using a range of reagents, including acids and chloroformates. For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate results in the formation of 3-chloroazetidines through a strain-release ring-opening process. nih.gov

Intramolecular ring-opening reactions have also been observed, particularly in aryl-azetidine systems where a pendant amide group can act as an internal nucleophile, leading to decomposition. nih.gov

The table below summarizes various ring-opening reactions of azetidine derivatives.

| Reaction Type | Reagents/Conditions | Product(s) | Ref. |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., cyanide, azide, acetate) | Functionalized γ-aminopropyl derivatives | researchgate.net |

| Acid-Mediated Ring-Opening | Brønsted acids | 1,3-Oxazinan-2-ones | acs.orgimperial.ac.uk |

| Strain-Release Ring-Opening | Benzyl chloroformate, Trifluoroacetic anhydride | 3-Chloroazetidines, Azetidin-3-ols | nih.gov |

| Intramolecular Decomposition | Acidic conditions | Ring-opened products via amide attack | nih.gov |

Ring-Expansion Reactions of Azetidine Derivatives

Beyond simple ring-opening, the strained azetidine ring can undergo expansion to form larger, more stable heterocyclic systems. These reactions often proceed through the formation of a bicyclic intermediate, followed by nucleophilic cleavage.

One notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgimperial.ac.uk This transformation is rapid at room temperature and proceeds in high yield. acs.org Similarly, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. Subsequent opening of this intermediate with nucleophiles such as cyanide, azide, or acetate (B1210297) can lead to a mixture of ring-expanded pyrrolidines and azepanes. acs.org

A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes has been developed to produce highly-substituted methylene azetidines. nih.gov This reaction proceeds through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov

The table below provides examples of ring-expansion reactions of azetidine derivatives.

| Starting Material | Reagents/Conditions | Product(s) | Ref. |

| 2,2-Disubstituted azetidine carbamates | Brønsted acids | 6,6-Disubstituted 1,3-oxazinan-2-ones | acs.orgimperial.ac.uk |

| 2-(3-Hydroxypropyl)azetidines | Activation of hydroxyl, Nucleophiles (CN⁻, N₃⁻, AcO⁻) | Pyrrolidines and Azepanes | acs.org |

| Strained bicyclic methylene aziridines | Rhodium-bound carbenes | Highly-substituted methylene azetidines | nih.gov |

Functionalization at the Azetidine Ring

The presence of functional groups on the azetidine ring, such as the hydroxyl and methoxymethyl groups in 3-(methoxymethyl)azetidin-3-ol, provides opportunities for further chemical modification.

The tertiary hydroxyl group at the C-3 position is a key site for functionalization. It can undergo a variety of transformations typical of alcohols. For instance, 3-hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to furnish highly substituted 2-oxazolines in high yields. nih.govacs.org This reaction demonstrates the ability of the hydroxyl group to participate in intramolecular reactions leading to more complex heterocyclic structures. nih.govacs.org

The methoxymethyl (MOM) ether serves as a protecting group for the hydroxymethyl functionality. While generally stable, it can be cleaved under acidic conditions to reveal the primary alcohol. This deprotection would provide a handle for further synthetic manipulations, such as oxidation, esterification, or etherification.

Achieving regioselective functionalization of the azetidine ring is crucial for the synthesis of specifically substituted derivatives. The directing ability of the azetidine ring itself has been harnessed for the regioselective ortho-C-H functionalization of aryl compounds. nih.gov This strategy involves lithiated intermediates and allows for the introduction of various substituents on the aromatic ring. nih.gov

Furthermore, the regioselective alkylation at the C-4 position of 1-alkyl-2-substituted azetidin-3-ones has been investigated. researchgate.net This allows for the controlled introduction of substituents at a specific position on the azetidine ring, leading to stereochemically defined products.

The table below outlines methods for the regioselective functionalization of azetidines.

| Functionalization Site | Method | Reagents/Conditions | Product | Ref. |

| Aryl ring (ortho to azetidine) | Directed ortho-lithiation | n-Hexyllithium | ortho-Functionalized aryl azetidines | nih.gov |

| C-4 Position | Regioselective alkylation | Kinetic conditions | 4-Alkyl-azetidin-3-ones | researchgate.net |

| C-2 and C-3 Positions | Enantioselective difunctionalization | Copper-catalyzed boryl allylation | cis-2,3-Disubstituted azetidines | acs.org |

Computational Chemistry and Theoretical Studies on 3 Methoxymethyl Azetidin 3 Ol

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for determining the geometric and electronic structures of molecules from first principles. These calculations are instrumental in elucidating the structural parameters of 3-(Methoxymethyl)azetidin-3-ol. DFT methods, such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed with basis sets like 6-31+G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com

These calculations provide optimized molecular geometries, yielding precise data on bond lengths, bond angles, and dihedral angles. For the azetidine (B1206935) ring, a key structural feature is its puckered conformation, which deviates from a planar arrangement to relieve ring strain. nih.gov DFT calculations can quantify this pucker and determine how substituents at the C3 position, such as the hydroxyl and methoxymethyl groups, influence the ring's geometry. nih.govuniba.it

Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computed structure. nih.gov A good agreement between theoretical and experimental spectra confirms the accuracy of the calculated geometry. nih.gov Such studies on related azetidine systems have demonstrated the reliability of DFT in reproducing structural parameters and vibrational modes. nih.govuniba.it

Table 1: Representative Theoretical Structural Parameters for an Azetidine Ring Note: This table presents typical data obtained from DFT calculations on substituted azetidine rings and serves as an illustrative example for 3-(Methoxymethyl)azetidin-3-ol.

| Parameter | Typical Calculated Value |

| C-N Bond Length | 1.47 - 1.49 Å |

| C-C Bond Length | 1.55 - 1.57 Å |

| C-N-C Bond Angle | ~88° - 90° |

| C-C-C Bond Angle | ~86° - 88° |

| Ring Puckering Angle | 10° - 30° |

Modeling of Reaction Mechanisms and Transition States in Azetidine Chemistry

Computational modeling is crucial for understanding the mechanisms of reactions involving azetidines, which are often driven by the release of ring strain. rsc.orgrsc.org DFT calculations are widely used to map the potential energy surfaces of reactions, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

For azetidines, key reactions include nucleophilic ring-opening, cycloadditions, and rearrangements. rsc.orgrsc.org Theoretical modeling of these processes involves locating the transition state structure and calculating its energy, which corresponds to the activation energy barrier of the reaction. nih.govacs.org For instance, in the ring-opening of an azetidinium ion, DFT can be used to model the approach of a nucleophile and the subsequent cleavage of a C-N bond, helping to understand the factors that govern regioselectivity. nih.govresearchgate.net

Mechanistic studies on photocatalyzed [2+2] cycloadditions to form azetidines (aza Paternò-Büchi reactions) have also benefited from computational analysis. rsc.orgresearchgate.net These studies help to determine whether the reaction proceeds through a singlet or triplet excited state and explain the observed stereochemical outcomes. rsc.org Similarly, copper-catalyzed cascade reactions to synthesize azetidine nitrones have been elucidated through DFT, which helped map a complex sequence involving nih.govresearchgate.net-rearrangement and 4π-electrocyclization. acs.org

Prediction of Reactivity and Selectivity in Synthetic Transformations

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity, guiding synthetic efforts and reducing trial-and-error experimentation. mit.edu For reactions involving 3-(Methoxymethyl)azetidin-3-ol, theoretical models can predict its behavior as a reactant and the likely outcomes of synthetic transformations.

Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how a molecule will interact with other reagents. This approach has been successfully used to predict the feasibility of alkene-oxime pairs reacting to form azetidines in photocatalyzed reactions. mit.edu

DFT calculations of transition state energies are particularly powerful for predicting regioselectivity and stereoselectivity. nih.gov For example, in the nucleophilic ring-opening of unsymmetrically substituted azetidinium ions, the reaction can proceed via attack at either the C2 or C4 position. By calculating the activation energies for both pathways, the favored regioisomer can be predicted. nih.govresearchgate.netmagtech.com.cn This approach has been validated by experimental results, showing that computational models can accurately rationalize and predict the parameters governing regioselectivity. nih.govnih.gov

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways Note: This is a hypothetical data table illustrating how DFT is used to predict regioselectivity in the ring-opening of a substituted azetidinium ion.

| Pathway | Transition State | Calculated Activation Energy (ΔG‡) in kcal/mol | Predicted Outcome |

| Attack at C2 | TS-1 | 22.5 | Minor Product |

| Attack at C4 | TS-2 | 18.2 | Major Product |

Conformational Analysis of 3-(Methoxymethyl)azetidin-3-ol and its Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the conformational landscape of molecules like 3-(Methoxymethyl)azetidin-3-ol.

The four-membered azetidine ring is not planar and typically adopts a puckered conformation. nih.gov The degree of puckering and the preferred orientation of the substituents are determined by a delicate balance of steric and electronic effects. For 3-(Methoxymethyl)azetidin-3-ol, key conformational variables include the puckering of the azetidine ring and the rotation around the C3-C(methoxymethyl) and C3-O(hydroxyl) bonds.

Theoretical studies on derivatives of 3-aminoazetidine-3-carboxylic acid have shown that intramolecular hydrogen bonding can play a critical role in stabilizing specific conformations. researchgate.netnih.gov In the case of 3-(Methoxymethyl)azetidin-3-ol, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitrogen atom of the azetidine ring or the oxygen of the methoxymethyl group. DFT calculations can identify these low-energy conformers and quantify the energy differences between them, providing insight into the conformational preferences in both the gas phase and in solution. nih.gov

Table 3: Illustrative Relative Energies of Conformers of a 3-Substituted Azetidine Note: This table provides a hypothetical example of results from a conformational analysis, showing different stable geometries and their relative energies.

| Conformer | Key Dihedral Angle(s) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A | H-O-C3-N = 180° | No | 1.5 |

| B | H-O-C3-C(CH₂OMe) = 60° | Yes (OH···N) | 0.0 (Global Minimum) |

| C | H-O-C3-C(CH₂OMe) = -60° | Yes (OH···O) | 0.8 |

3 Methoxymethyl Azetidin 3 Ol As a Key Building Block in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Molecular Architectures

The inherent ring strain of the azetidine (B1206935) core in 3-(Methoxymethyl)azetidin-3-ol makes it an excellent precursor for the synthesis of more intricate molecular frameworks. Organic chemists have leveraged this property to construct a variety of fused, bridged, and spirocyclic architectures. The secondary amine provides a convenient handle for N-alkylation or N-acylation, allowing for the introduction of a wide range of substituents and the initiation of cyclization cascades.

For instance, the hydroxyl group can be converted into a leaving group, facilitating intramolecular ring-closing reactions with a suitably positioned nucleophile on a substituent attached to the nitrogen atom. This strategy has been successfully employed to create azetidine-fused heterocyclic systems. Furthermore, the methoxymethyl ether can be strategically cleaved to reveal a primary alcohol, adding another point for diversification and the construction of complex structures.

The strategic placement of functional groups in 3-(Methoxymethyl)azetidin-3-ol allows for a high degree of control over the stereochemistry of the resulting complex molecules, a critical aspect in the synthesis of biologically active compounds.

Applications in Lead-Oriented Synthesis (LOS) and Scaffold Diversity Generation

Lead-oriented synthesis (LOS) focuses on the creation of small, three-dimensional molecules with properties suitable for development into drug leads. These "lead-like" molecules typically have a lower molecular weight and lipophilicity compared to final drug candidates. 3-(Methoxymethyl)azetidin-3-ol is an ideal starting point for LOS due to its compact and rigid azetidine core, which imparts a desirable three-dimensional character to the resulting molecules. nih.gov

The trifunctional nature of this building block allows for the rapid generation of diverse molecular scaffolds. Through combinatorial chemistry approaches, the three functional groups can be independently modified to create large libraries of compounds with varied physicochemical properties. This diversity is crucial for exploring new chemical space and increasing the probability of identifying hits in high-throughput screening campaigns. The azetidine scaffold itself is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov

| Scaffold Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | 3D Character (Fraction of sp³ carbons) |

|---|---|---|---|---|

| Simple N-acylated azetidinols | 150-250 | 0.5-2.0 | 40-60 | >0.6 |

| Spirocyclic azetidines | 200-300 | 1.0-2.5 | 50-70 | >0.7 |

| Fused azetidine heterocycles | 250-350 | 1.5-3.0 | 60-80 | >0.5 |

Role in the Synthesis of Unnatural Amino Acids and Peptidomimetic Scaffolds

Unnatural amino acids are valuable tools in peptide and protein engineering, offering a means to introduce novel structural and functional properties. The rigid framework of the azetidine ring makes it an excellent scaffold for creating conformationally constrained amino acid analogues. 3-(Methoxymethyl)azetidin-3-ol can be elaborated into novel azetidine-based amino acids where the carboxylic acid and amino functionalities are appended to the core structure. These constrained analogues can be used to probe peptide-receptor interactions and to design peptides with enhanced stability and bioactivity. researchgate.netnih.gov

In the field of peptidomimetics, where the goal is to create small molecules that mimic the structure and function of peptides, 3-(Methoxymethyl)azetidin-3-ol serves as a versatile template. The azetidine ring can act as a mimic of a peptide bond or as a scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement. For example, the secondary amine and the hydroxyl group can be functionalized to mimic the hydrogen bonding patterns of a peptide backbone, while the methoxymethyl group can be replaced with various side-chain mimics. nih.gov

Design and Synthesis of Densely Functionalized Azetidine Systems

The ability to introduce multiple functional groups onto the azetidine ring in a controlled manner is crucial for its application in drug discovery. 3-(Methoxymethyl)azetidin-3-ol provides a starting point for the synthesis of densely functionalized azetidine systems. The existing functional groups can direct the introduction of new substituents to specific positions on the ring. uni-muenchen.denih.gov

Future Directions and Emerging Areas in the Research of 3 Methoxymethyl Azetidin 3 Ol

Addressing Synthetic Challenges in Azetidine (B1206935) Chemistry, including 3-Substituted Derivatives

The synthesis of azetidines, including 3-substituted derivatives like 3-(methoxymethyl)azetidin-3-ol, presents notable challenges primarily due to the high ring strain of the four-membered ring. This strain makes the heterocycle susceptible to ring-opening reactions, complicating synthetic routes and often leading to low yields. researchgate.net

A key challenge in the synthesis of 3-(methoxymethyl)azetidin-3-ol and its derivatives is achieving regio- and stereoselectivity. The presence of a tertiary alcohol at the C3 position and a methoxymethyl group introduces stereogenic centers, the control of which is crucial for the synthesis of enantiopure compounds for pharmaceutical applications. Research has shown that the reduction of a precursor, 1-benzhydryl-2-methoxymethylazetidin-3-one, can yield the corresponding 3-azetidinol. The stereochemistry of the final product is influenced by the substituents at other positions on the azetidine ring. researchgate.net

Further synthetic hurdles include the protection and deprotection of the functional groups present on the azetidine ring. The choice of protecting groups for the nitrogen atom and the hydroxyl group must be carefully considered to be compatible with the reaction conditions required for the construction and functionalization of the azetidine ring.

Future research in this area will likely focus on the development of more robust and stereoselective synthetic methods. This may involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the azetidine ring or its subsequent functionalization. Overcoming these challenges is essential to unlock the full potential of 3-(methoxymethyl)azetidin-3-ol and related compounds as building blocks in drug discovery.

Table 1: Key Synthetic Challenges in the Chemistry of 3-Substituted Azetidines

| Challenge | Description | Relevance to 3-(Methoxymethyl)azetidin-3-ol |

| Ring Strain | The four-membered azetidine ring is highly strained, making it prone to ring-opening reactions. | This inherent instability can lead to low yields and the formation of byproducts during synthesis. |

| Stereocontrol | The synthesis of specific stereoisomers is crucial for biological activity, but controlling the stereochemistry at the C3 position is difficult. | The presence of a stereocenter at the C3 position requires precise stereoselective synthetic methods to obtain the desired enantiomer. |

| Regioselectivity | Introducing substituents at specific positions of the azetidine ring without affecting other functional groups is a significant challenge. | The synthesis of 3-(methoxymethyl)azetidin-3-ol requires the selective introduction of both a hydroxyl and a methoxymethyl group at the C3 position. |

| Protecting Groups | The need for protecting and deprotecting the nitrogen and hydroxyl groups adds steps to the synthesis and can affect the overall yield. | The choice of appropriate protecting groups is critical to ensure compatibility with various reaction conditions. |

Development of Novel and Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methodologies in organic chemistry. For the synthesis of azetidines, including 3-(methoxymethyl)azetidin-3-ol, these approaches aim to reduce the environmental impact, improve efficiency, and enhance safety.

One promising area is the use of flow chemistry . Continuous flow reactors offer several advantages over traditional batch synthesis, including better control over reaction parameters, improved safety for handling reactive intermediates, and the potential for higher yields and purity. The application of flow chemistry to azetidine synthesis could help to mitigate some of the challenges associated with their inherent instability.

Biocatalysis represents another avenue for the sustainable synthesis of azetidines. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. While specific biocatalytic routes to 3-(methoxymethyl)azetidin-3-ol have not yet been reported, the development of engineered enzymes for the synthesis of chiral azetidines is an active area of research.

Furthermore, the principles of green chemistry , such as the use of safer solvents, minimizing waste, and improving atom economy, are being increasingly applied to the synthesis of heterocyclic compounds. Future research will likely focus on developing synthetic routes to 3-(methoxymethyl)azetidin-3-ol that are more environmentally friendly, for example, by using renewable starting materials or catalytic methods that reduce the generation of waste.

Table 2: Comparison of Synthetic Methodologies for Azetidine Synthesis

| Methodology | Advantages | Potential Application for 3-(Methoxymethyl)azetidin-3-ol |

| Traditional Batch Synthesis | Well-established and widely used. | Current methods for synthesizing 3-(methoxymethyl)azetidin-3-ol are primarily based on batch processes. |

| Flow Chemistry | Improved control, safety, and scalability. | Could offer a safer and more efficient way to handle reactive intermediates in the synthesis of the azetidine ring. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. | Engineered enzymes could be developed for the stereoselective synthesis of the chiral 3-hydroxy-3-methoxymethyl azetidine core. |

| Green Chemistry Approaches | Reduced waste, use of safer reagents and solvents, and improved atom economy. | The development of a green synthetic route would enhance the sustainability of producing this valuable building block. |

Advancements in Computational Methodologies for Azetidine Design

Computational methodologies are playing an increasingly important role in the design and discovery of new molecules with desired properties. For azetidine derivatives like 3-(methoxymethyl)azetidin-3-ol, computational tools can be used to predict their physicochemical properties, biological activities, and synthetic accessibility.

Molecular modeling can be employed to study the three-dimensional structure of 3-(methoxymethyl)azetidin-3-ol and its interactions with biological targets. This can help in the rational design of new derivatives with improved potency and selectivity. For instance, docking studies can predict how these molecules bind to the active site of an enzyme, providing insights for further structural modifications.

Quantum mechanics (QM) calculations can be used to understand the electronic properties and reactivity of the azetidine ring. This can aid in the development of new synthetic reactions and in predicting the stability of different derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of azetidine derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

As computational power and algorithms continue to improve, these in silico methods will become even more integral to the design and development of new azetidine-based therapeutic agents.

Table 3: Computational Methodologies in Azetidine Research

| Methodology | Application | Relevance to 3-(Methoxymethyl)azetidin-3-ol |

| Molecular Modeling | Prediction of 3D structure and binding interactions with biological targets. | Can guide the design of new derivatives with enhanced biological activity. |

| Quantum Mechanics (QM) | Understanding electronic properties, reactivity, and reaction mechanisms. | Can help in optimizing synthetic routes and predicting the stability of new compounds. |

| QSAR | Predicting biological activity based on chemical structure. | Can accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. |

Exploration of New Synthetic Applications of 3-(Methoxymethyl)azetidin-3-ol as a Chemical Intermediate

3-(Methoxymethyl)azetidin-3-ol is a valuable chemical intermediate due to the presence of multiple functional groups that can be selectively modified. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. The secondary amine in the azetidine ring can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.

One of the key applications of this compound is as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The rigid azetidine scaffold can be used to control the spatial orientation of the substituents, which is crucial for their interaction with biological targets.

Research has demonstrated that the precursor, 1-benzhydryl-2-methoxymethylazetidin-3-one, can be alkylated at the C4 position, and subsequent reduction of the carbonyl group leads to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.net This demonstrates the potential for further functionalization of the azetidine ring, opening up possibilities for the creation of diverse chemical libraries for drug screening.

Future research will likely explore the use of 3-(methoxymethyl)azetidin-3-ol in the synthesis of novel bioactive compounds. Its unique substitution pattern makes it an attractive starting material for the development of new therapeutic agents targeting a variety of diseases.

Table 4: Potential Synthetic Transformations of 3-(Methoxymethyl)azetidin-3-ol

| Functional Group | Potential Reaction | Resulting Structure |

| Hydroxyl Group | Etherification, Esterification, Oxidation | Introduction of new functional groups at the C3 position. |

| Secondary Amine | N-Alkylation, N-Acylation, N-Arylation | Modification of the nitrogen substituent to modulate physicochemical and biological properties. |

| Azetidine Ring | Ring-opening reactions, Further substitution | Can be used to access other classes of compounds or to introduce additional functionality. |

Q & A

Q. What are the recommended methods for synthesizing 3-(Methoxymethyl)azetidin-3-ol with high purity?

A common approach involves functionalizing azetidin-3-ol derivatives via methoxymethyl group introduction. For example, nucleophilic substitution reactions using methoxymethyl halides or etherification of azetidin-3-ol precursors under basic conditions (e.g., NaOH or K₂CO₃). Upstream reagents like ethanol, methanol, and Pd/C catalysts are often employed in related syntheses . Purification may require column chromatography or recrystallization, with purity verification via HPLC (≥95%) .

Q. Which spectroscopic techniques are optimal for characterizing 3-(Methoxymethyl)azetidin-3-ol?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm methoxymethyl group integration and azetidine ring geometry.

- Mass spectrometry (MS) for molecular weight validation (expected m/z ~131.17 g/mol for C₅H₁₁NO₂).

- Infrared (IR) spectroscopy to identify -OH (3200–3600 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What are the stability and storage requirements for 3-(Methoxymethyl)azetidin-3-ol?

The compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight, amber-glass containers under inert gas (N₂/Ar). Avoid exposure to acids/bases to prevent ring-opening reactions. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .

Q. How can solubility be optimized for biological assays?

3-(Methoxymethyl)azetidin-3-ol is polar but may require co-solvents for in vitro studies. Test solubility in DMSO (≤10% v/v), ethanol, or aqueous buffers (pH 4–8). Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation tendencies .

Advanced Research Questions

Q. How can chiral synthesis of 3-(Methoxymethyl)azetidin-3-ol be achieved, and what are the enantiomer-specific bioactivity implications?

Chiral synthesis may use enantiopure starting materials (e.g., (R)- or (S)-azetidin-3-ol) or asymmetric catalysis (e.g., chiral Pd complexes). Enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry. In neuroprotection studies, stereochemistry significantly impacts receptor binding; for example, T-817MA (a related azetidine derivative) showed enantiomer-dependent neuroprotective efficacy in murine models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, metabolite interference). Mitigation strategies:

- Dose-response profiling across multiple models (e.g., primary neurons vs. immortalized lines).

- Metabolite screening (LC-MS/MS) to rule out off-target effects.

- Kinetic studies to differentiate acute vs. chronic responses .

Q. How can computational modeling guide the design of 3-(Methoxymethyl)azetidin-3-ol derivatives with enhanced pharmacological properties?

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Key issues include:

Q. How do structural modifications (e.g., fluorination) alter the reactivity of 3-(Methoxymethyl)azetidin-3-ol?

Fluorination at the azetidine ring (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) increases metabolic stability by reducing CYP450-mediated oxidation. Compare metabolic half-lives (t₁/₂) in liver microsomes and plasma protein binding (SPR assays) to validate improvements .

Q. What mechanistic insights explain discrepancies between in vitro and in vivo efficacy data?

In vitro models may lack metabolic enzymes or fail to replicate blood-brain barrier (BBB) penetration. Use:

- BBB permeability assays (PAMPA-BBB).

- Pharmacokinetic profiling (plasma/brain tissue concentration ratios).

For example, T-817MA’s neuroprotection in mice correlated with BBB penetration, unlike in vitro-only active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.